3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 939889-21-1
Cat. No.: VC6347916
Molecular Formula: C24H19F4N3O3S
Molecular Weight: 505.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939889-21-1 |
|---|---|
| Molecular Formula | C24H19F4N3O3S |
| Molecular Weight | 505.49 |
| IUPAC Name | 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C24H19F4N3O3S/c1-33-17-8-3-12(10-18(17)34-2)9-15-11-16(24(26,27)28)19-20(29)21(35-23(19)31-15)22(32)30-14-6-4-13(25)5-7-14/h3-8,10-11H,9,29H2,1-2H3,(H,30,32) |
| Standard InChI Key | JTWHQUHYPBNTCJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F)OC |
Introduction
Structural and Nomenclature Analysis
Chemical Identity and IUPAC Nomenclature
The compound’s systematic IUPAC name, 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, reflects its intricate architecture:
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Core: A thieno[2,3-b]pyridine system fused with a thiophene and pyridine ring.
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Substituents:
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3-Amino group: At position 3 of the thienopyridine core.
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6-[(3,4-Dimethoxyphenyl)methyl]: A benzyl group substituted with methoxy residues at positions 3 and 4.
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4-(Trifluoromethyl): A CF₃ group at position 4.
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N-(4-Fluorophenyl) carboxamide: A 4-fluorophenyl moiety attached via an amide bond at position 2.
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The molecular formula is C₂₇H₂₂F₄N₃O₃S, with a molecular weight of 559.55 g/mol.
Structural Analogues and Pharmacophore Features
Comparisons to simpler thieno[2,3-b]pyridine-2-carboxamides (e.g., CAS 1824270-94-1, molecular weight 178.21 g/mol) reveal how substituents modulate bioactivity. The 3-amino group enhances hydrogen bonding, while the trifluoromethyl group improves metabolic stability and membrane permeability. The 4-fluorophenyl and dimethoxyphenyl groups are common in kinase inhibitors and anti-inflammatory agents, suggesting multi-target potential.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the construction of the thieno[2,3-b]pyridine core. Key steps include:
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Core Formation: Cyclization of 2-aminothiophene-3-carbonitrile with a pyridine derivative under acidic conditions.
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Substituent Introduction:
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Trifluoromethylation: Electrophilic trifluoromethylation at position 4 using Umemoto’s reagent.
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Benzylation: Coupling 3,4-dimethoxybenzyl chloride via nucleophilic substitution.
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Amidation: Reaction of the carboxylic acid intermediate with 4-fluoroaniline using HATU as a coupling agent.
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Reaction Conditions and Challenges
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Temperature: Trifluoromethylation requires低温 (−20°C) to prevent side reactions.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during amidation.
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Yield Optimization: Chromatographic purification is critical due to the compound’s polarity; typical yields range from 15–30%.
Physicochemical and Spectroscopic Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (predicted) |
| Solubility | DMSO > 10 mg/mL |
| LogP (Partition Coeff.) | 3.8 (calculated) |
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.2–8.5 ppm (pyridine protons), δ 6.7–7.1 ppm (aromatic protons from benzyl and fluorophenyl groups), and δ 3.8 ppm (methoxy groups).
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Mass Spectrometry: ESI-MS m/z 560.2 [M+H]⁺.
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
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3-Amino Group: Critical for hydrogen bonding with ATP-binding pockets in kinases.
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Trifluoromethyl Group: Enhances lipophilicity and resistance to oxidative metabolism.
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4-Fluorophenyl: Improves selectivity for tyrosine kinase domains.
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